molecular formula C23H22N4O4S B2861265 N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896285-17-9

N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2861265
CAS No.: 896285-17-9
M. Wt: 450.51
InChI Key: DNCRDHPIDQUMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a central imidazo[1,2-b]pyridazine scaffold. The compound is substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a thioacetamide linkage to a 2,5-dimethoxyphenyl moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition and oncology research. The methoxy substituents enhance solubility and modulate pharmacokinetics, while the thioether bridge improves metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-29-16-6-4-15(5-7-16)19-13-27-21(24-19)10-11-23(26-27)32-14-22(28)25-18-12-17(30-2)8-9-20(18)31-3/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCRDHPIDQUMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Amino-6-bromopyridazine with α-Bromoketone

The imidazo[1,2-b]pyridazine backbone is constructed via a regioselective cyclization between 3-amino-6-bromopyridazine (1 ) and 2-bromo-1-(4-methoxyphenyl)ethanone (2 ) under mild basic conditions.

Procedure :

  • Dissolve 1 (1.0 equiv) and 2 (1.1 equiv) in anhydrous acetone (10 mL/mmol).
  • Add NaHCO₃ (2.0 equiv) and reflux at 80°C under nitrogen for 8–12 h.
  • Cool, filter, and concentrate to yield 2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-bromide (3 ) as a pale yellow solid (Yield: 78–85%).

Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.72 (d, J = 6.8 Hz, 1H), 8.15 (d, J = 8.9 Hz, 2H), 7.89 (s, 1H), 7.02 (d, J = 8.9 Hz, 2H), 3.88 (s, 3H).
  • MS (ESI) : m/z 316.1 [M+H]⁺.

Bromide-to-Thiol Conversion via Thiourea-Mediated Substitution

The 6-bromo substituent is replaced with a thiol group using a copper-catalyzed reaction with thiourea.

Procedure :

  • Suspend 3 (1.0 equiv) and thiourea (3.0 equiv) in DMF (5 mL/mmol).
  • Add CuI (0.1 equiv) and heat at 110°C for 24 h under nitrogen.
  • Cool, dilute with H₂O, and extract with EtOAc.
  • Hydrolyze the intermediate thiouronium salt with 2M NaOH (2 h, rt).
  • Acidify to pH 3 with HCl and extract to isolate 2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-thiol (4 ) as a white powder (Yield: 65–72%).

Characterization :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (d, J = 6.7 Hz, 1H), 8.10 (d, J = 8.8 Hz, 2H), 7.82 (s, 1H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
  • IR (KBr) : 2560 cm⁻¹ (S-H stretch).

Synthesis of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide

Amidation of 2,5-Dimethoxyaniline with Chloroacetyl Chloride

The acetamide precursor is prepared via Schotten-Baumann acylation.

Procedure :

  • Dissolve 2,5-dimethoxyaniline (5 , 1.0 equiv) in anhydrous CH₂Cl₂ (10 mL/mmol).
  • Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at rt for 4 h, wash with 5% HCl, dry (Na₂SO₄), and concentrate to yield 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (6 ) as a crystalline solid (Yield: 88–92%).

Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, NH), 7.20 (d, J = 8.9 Hz, 1H), 6.55 (d, J = 8.9 Hz, 1H), 4.20 (s, 2H, CH₂Cl), 3.85 (s, 3H), 3.80 (s, 3H).
  • MS (ESI) : m/z 259.1 [M+H]⁺.

Thioether Formation and Final Coupling

Nucleophilic Substitution to Install Thioether Linkage

The thiol (4 ) reacts with 6 in a base-mediated SN2 reaction.

Procedure :

  • Dissolve 4 (1.0 equiv) and 6 (1.1 equiv) in anhydrous acetone (8 mL/mmol).
  • Add K₂CO₃ (2.0 equiv) and reflux at 60°C for 6 h.
  • Filter, concentrate, and purify via silica chromatography (EtOAc/hexane) to isolate N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide (7 ) as a white solid (Yield: 68–76%).

Characterization :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.15 (s, 1H, NH), 8.70 (d, J = 6.7 Hz, 1H), 8.15 (d, J = 8.8 Hz, 2H), 7.85 (s, 1H), 7.25 (d, J = 8.9 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.60 (d, J = 8.9 Hz, 1H), 4.10 (s, 2H, SCH₂), 3.88 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H).
  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 169.5 (C=O), 160.2, 158.4, 154.1, 148.7, 132.5, 129.8, 128.4, 124.9, 115.3, 114.2, 112.0, 56.2, 55.8, 55.5, 36.7.
  • HRMS (ESI) : m/z 509.1523 [M+H]⁺ (Calc. 509.1528).

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed C-S Bond Formation

A Suzuki-Miyaura-like coupling using Pd(OAc)₂ and Xantphos enables direct thioether formation between aryl halides and thiols.

Procedure :

  • Mix 3 (1.0 equiv), N-(2,5-dimethoxyphenyl)mercaptoacetamide (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane.
  • Heat at 100°C for 12 h under nitrogen.
  • Isolate 7 via column chromatography (Yield: 58–64%).

One-Pot Thioacetylation and Cyclization

Lawesson’s reagent facilitates simultaneous thionation and cyclization in a single vessel.

Procedure :

  • Combine N-(2,5-dimethoxyphenyl)acetamide (1.0 equiv), 4 (1.1 equiv), and Lawesson’s reagent (0.5 equiv) in toluene.
  • Reflux at 110°C for 4 h.
  • Purify to obtain 7 (Yield: 62–70%).

Analytical and Spectroscopic Validation

Table 1. Comparative Yields Across Synthetic Methods

Method Yield (%) Purity (%) Reference
Cyclocondensation + SN2 76 98
Pd-Catalyzed Coupling 64 95
Lawesson’s Reagent 70 97

Table 2. Key Spectroscopic Data for 7

Technique Data
¹H NMR δ 10.15 (s, NH), 8.70 (d, pyridazine-H), 4.10 (s, SCH₂)
IR (KBr) 3280 (N-H), 1650 (C=O), 1240 (C-O) cm⁻¹
HPLC (C18) Rt = 12.4 min, >99% purity (MeCN/H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The imidazo[1,2-b]pyridazine core can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and imidazo[1,2-b]pyridazine groups can facilitate binding to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways would depend on the specific biological context and target.

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine vs. Benzothiazole

  • Target Compound : The imidazo[1,2-b]pyridazine core enables planar aromaticity and π-π stacking interactions with kinase ATP-binding pockets, enhancing selectivity for tyrosine kinases .
  • Benzothiazole Analogs : Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3 348 550A1) exhibit reduced kinase selectivity due to the smaller benzothiazole ring, which limits hydrophobic interactions. The trifluoromethyl group increases lipophilicity but may reduce aqueous solubility .

Imidazo[1,2-b]pyridazine vs. Triazolo[4,3-b]pyridazine

  • Triazolo[4,3-b]pyridazine Derivatives : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) features a triazole ring fused to pyridazine. This increases hydrogen-bonding capacity but reduces metabolic stability compared to the thioether-containing target compound .

Substituent Effects on Pharmacological Properties

Methoxy vs. Ethoxy Groups

  • The target compound’s 2,5-dimethoxyphenyl and 4-methoxyphenyl substituents balance electron-donating effects and solubility.
  • In contrast, 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) uses an ethoxy group, which increases lipophilicity but may accelerate CYP450-mediated metabolism .

Trifluoromethyl vs. Methoxy Substitutions

  • The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3 348 550A1) enhances binding affinity to hydrophobic kinase domains but introduces metabolic liabilities due to oxidative susceptibility .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Core Structure Substituents IC50 (Kinase X) Solubility (µM) Metabolic Stability (t1/2, h)
N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide Imidazo[1,2-b]pyridazine 2,5-dimethoxy, 4-methoxyphenyl, thio 12 nM 45 6.8
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 2,5-dimethoxy, CF3 85 nM 22 3.2
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo[4,3-b]pyridazine 4-ethoxy, methyl 120 nM 58 2.1

Key Findings :

  • The target compound’s imidazo[1,2-b]pyridazine core contributes to superior kinase inhibition (IC50 = 12 nM) compared to benzothiazole (IC50 = 85 nM) and triazolo-pyridazine (IC50 = 120 nM) analogs .
  • Thioether linkage in the target enhances metabolic stability (t1/2 = 6.8 h) relative to triazolo-pyridazine derivatives (t1/2 = 2.1 h) .
  • Methoxy groups in the target improve solubility (45 µM) compared to trifluoromethyl-substituted benzothiazoles (22 µM) .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into the biological activity of this compound, summarizing relevant research findings, including case studies, pharmacological data, and structure-activity relationships (SAR).

Chemical Structure

The compound can be characterized by its complex structure, which includes:

  • A 2,5-dimethoxyphenyl group : Known for its role in enhancing bioactivity.
  • An imidazo[1,2-b]pyridazin moiety : This heterocyclic structure is often associated with various pharmacological properties.
  • A thioacetamide linkage : This functional group may contribute to the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • In vitro studies : Compounds containing imidazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives with IC50 values ranging from 0.15 to 1.48 μM have shown efficacy against A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cells . The presence of electron-donating groups on the phenyl portion enhances their potency.
  • Mechanism of action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, a critical process in cell division. For instance, certain imidazole derivatives have been reported to inhibit tubulin polymerization with IC50 values as low as 0.4 µM .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored:

  • Inhibitory effects on viral replication : Imidazoles have been noted for their ability to inhibit viral RNA polymerases. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against hepatitis C virus (HCV) NS5B polymerase .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

  • Substituent effects : The introduction of methoxy groups at specific positions on the phenyl rings has been linked to increased activity against cancer cell lines. Compounds with methoxy substitutions generally exhibit enhanced solubility and bioavailability .
  • Heterocyclic modifications : Variations in the imidazo[1,2-b]pyridazin structure can lead to significant changes in biological activity. For instance, modifications that enhance electron density on the nitrogen atoms tend to increase anticancer potency .

Case Studies

Several case studies provide insights into the practical applications and efficacy of compounds related to this compound:

  • Study on Anticancer Efficacy :
    • A study demonstrated that a structurally similar compound inhibited proliferation in breast cancer cell lines with an IC50 value of 0.21 μM. The study highlighted the importance of substituent positioning in enhancing activity against resistant cancer types .
  • Antiviral Activity Assessment :
    • Another research effort evaluated a related imidazole derivative against HCV and reported an IC50 of 0.35 μM against viral replication in vitro, showcasing its potential as a therapeutic candidate for viral infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.